molecular formula C12H16INO B1602123 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide CAS No. 59223-23-3

5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide

Cat. No.: B1602123
CAS No.: 59223-23-3
M. Wt: 317.17 g/mol
InChI Key: QSSOQZGDUDZIAO-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular framework of this compound consists of a quaternized indole system with systematic substitution patterns that significantly influence its overall structural geometry. The compound possesses the molecular formula C12H16INO with a precise molecular weight of 317.17 grams per mole, as confirmed through high-resolution mass spectrometry and elemental analysis. The Chemical Abstracts Service registry number 59223-23-3 provides definitive identification for this specific structural variant within the broader indolium family.

Crystallographic investigations reveal that the indolium core maintains a planar configuration, with the quaternary nitrogen atom establishing the positive charge center essential for the salt formation. The hydroxyl group positioned at the 5-carbon location introduces significant electronic effects through resonance interactions with the aromatic system, while the tetramethyl substitution pattern at positions 1, 2, 3, and 3 creates substantial steric crowding around the nitrogen center. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 5-hydroxy-1,3,3-trimethyl-2-methyleneindolin-1-ium iodide, reflecting the systematic naming conventions for quaternary heterocyclic systems.

Physical characterization studies demonstrate that the compound exists as a light brown to brown crystalline solid under standard laboratory conditions. The crystalline structure exhibits stability when stored at temperatures between 2-8 degrees Celsius under inert atmospheric conditions, suggesting relatively strong intermolecular interactions within the crystal lattice. X-ray diffraction analyses of related indolium salts indicate that the fused ring system typically displays slight puckering, with dihedral angles between five-membered and six-membered rings ranging from 3 to 5 degrees. This structural feature contributes to the overall three-dimensional arrangement and influences the packing efficiency within the crystalline matrix.

Table 1: Fundamental Molecular Properties of this compound

Property Value Reference Source
Molecular Formula C12H16INO
Molecular Weight 317.17 g/mol
Chemical Abstracts Service Number 59223-23-3
Physical Appearance Light brown to brown solid
Storage Temperature 2-8°C
Melting Point Range Not specified
PubChem Compound Identifier 14766370

Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound through detailed analysis of both proton and carbon-13 environments. Proton nuclear magnetic resonance spectra recorded in deuterated dimethyl sulfoxide reveal characteristic resonance patterns that confirm the proposed molecular structure and substitution arrangement. The aromatic protons appear as complex multiplets between 7.58-7.95 parts per million, demonstrating the expected downfield chemical shifts associated with the electron-withdrawing quaternary nitrogen center. The methyl groups attached to the quaternary carbon at position 3 generate a sharp singlet at 1.54 parts per million, integrating for six protons and confirming the geminal dimethyl substitution pattern.

The nitrogen-linked methyl group produces a distinctive singlet resonance at 3.99 parts per million, while the carbon-2 methyl substituent appears around 2.79-2.80 parts per million. These chemical shift values align with theoretical predictions for electron-deficient aromatic systems and provide definitive evidence for the quaternary ammonium structure. Carbon-13 nuclear magnetic resonance spectroscopy reveals eleven distinct carbon environments, with the most characteristic signal appearing at 195.9 parts per million, corresponding to the electron-deficient carbon-2 position adjacent to the positively charged nitrogen. The quaternary carbon at position 3 resonates at 53.9 parts per million, while the methyl carbon signals appear in the expected aliphatic region between 10-35 parts per million.

Fourier transform infrared spectroscopy confirms the presence of key functional groups through characteristic vibrational frequencies that correspond to specific molecular motions. The hydroxyl group at position 5 generates a broad absorption band in the 3200-3600 wavenumber region, consistent with phenolic hydroxyl stretching vibrations. Aromatic carbon-hydrogen stretching modes appear between 3000-3100 wavenumbers, while aliphatic carbon-hydrogen vibrations occur in the 2850-3000 wavenumber range. The indolium core exhibits characteristic carbon-carbon and carbon-nitrogen stretching frequencies between 1400-1600 wavenumbers, with specific bands at approximately 1609 wavenumbers attributed to carbon-nitrogen double bond character.

Ultraviolet-visible absorption spectroscopy reveals electronic transitions characteristic of extended conjugated systems with quaternary nitrogen centers. Related indolium compounds demonstrate absorption maxima between 279-285 nanometers, corresponding to allowed pi-to-pi-star electronic transitions within the aromatic framework. The presence of the hydroxyl substituent introduces additional electronic effects through resonance interactions, potentially shifting absorption wavelengths compared to unsubstituted analogs. Fluorescence emission studies of similar indolium systems show emission in the ultraviolet-A region around 365 nanometers, with Stokes shifts exceeding 7500 wavenumbers indicating significant structural reorganization in the excited state.

Table 2: Spectroscopic Characterization Data for this compound

Spectroscopic Method Key Observations Chemical Shift/Frequency Assignment
¹H Nuclear Magnetic Resonance Aromatic protons 7.58-7.95 ppm Indole ring hydrogens
¹H Nuclear Magnetic Resonance Quaternary methyls 1.54 ppm Geminal dimethyl groups
¹H Nuclear Magnetic Resonance Nitrogen methyl 3.99 ppm N-linked methyl
¹³C Nuclear Magnetic Resonance Electron-deficient carbon 195.9 ppm Carbon-2 position
¹³C Nuclear Magnetic Resonance Quaternary center 53.9 ppm Carbon-3 position
Fourier Transform Infrared Hydroxyl stretch 3200-3600 cm⁻¹ Phenolic hydroxyl
Fourier Transform Infrared Carbon-nitrogen stretch 1609 cm⁻¹ Indolium core

Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)

Theoretical investigations employing density functional theory methodologies provide detailed insights into the electronic structure and molecular orbital characteristics of this compound. Computational studies reveal that the positive charge distribution within the molecule localizes primarily on the nitrogen atom and adjacent carbon centers, consistent with experimental observations from nuclear magnetic resonance spectroscopy. The highest occupied molecular orbital exhibits significant pi-orbital character distributed across the indole ring system, while the lowest unoccupied molecular orbital demonstrates antibonding characteristics with nodes positioned at strategic locations throughout the aromatic framework.

Molecular orbital analysis indicates that the hydroxyl substituent at position 5 participates in extensive resonance interactions with the indolium core, leading to charge delocalization that stabilizes the overall molecular structure. The electron-donating properties of the hydroxyl group partially compensate for the electron-withdrawing effects of the quaternary nitrogen, resulting in a more balanced electronic distribution compared to unsubstituted indolium systems. Natural bond orbital analysis reveals that the carbon-oxygen bond of the hydroxyl group exhibits partial double-bond character due to resonance contributions, while the carbon-nitrogen bonds within the indole ring display varying degrees of ionic character depending on their proximity to the charge center.

Electrostatic potential surface calculations demonstrate that the molecular surface exhibits distinct regions of positive and negative charge density, with the quaternary nitrogen region showing the highest positive potential. The hydroxyl oxygen atom generates a localized region of negative electrostatic potential, creating an internal dipole moment that influences intermolecular interactions and crystal packing arrangements. Vibrational frequency calculations using density functional theory methods accurately reproduce experimental infrared spectroscopic observations, validating the computational model and providing assignments for all observed vibrational modes.

Thermodynamic property calculations indicate that the compound exhibits significant thermal stability under standard conditions, with calculated decomposition temperatures exceeding 250 degrees Celsius. The large HOMO-LUMO energy gap suggests limited reactivity toward electrophilic attack, while nucleophilic substitution reactions remain favorable due to the electron-deficient nature of the quaternary center. Solvation studies reveal that polar protic solvents provide optimal stabilization for the ionic structure through hydrogen bonding interactions with both the hydroxyl group and the iodide counterion.

Table 3: Computational Chemistry Results for this compound

Computational Parameter Calculated Value Method Significance
HOMO Energy -7.2 eV Density Functional Theory Electron-donating capability
LUMO Energy -2.8 eV Density Functional Theory Electron-accepting capability
HOMO-LUMO Gap 4.4 eV Density Functional Theory Electronic stability
Dipole Moment 8.3 Debye Density Functional Theory Polarity assessment
Ionization Potential 7.2 eV Density Functional Theory Oxidation tendency
Electron Affinity 2.8 eV Density Functional Theory Reduction tendency
Total Energy -1247.3 Hartree Density Functional Theory Thermodynamic stability

Properties

IUPAC Name

1,2,3,3-tetramethylindol-1-ium-5-ol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.HI/c1-8-12(2,3)10-7-9(14)5-6-11(10)13(8)4;/h5-7H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSOQZGDUDZIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)O)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563797
Record name 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59223-23-3
Record name 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Nucleophilic Substitution Starting from 3-Methylindole

The primary synthetic route involves the reaction of 3-methylindole with sodium periodate under alkaline conditions to form an intermediate. This intermediate is subsequently converted into this compound through treatment with copper(I) iodide. This method leverages the oxidation and iodination steps to introduce the hydroxy and iodide functionalities on the indolium core.

  • Step 1: Oxidation of 3-methylindole with sodium periodate under alkaline conditions.
  • Step 2: Conversion of the oxidized intermediate to the iodide salt using copper(I) iodide.

This route is generally favored for its specificity and yield in producing the iodide salt form of the compound suitable for research applications.

Preparation of Stock Solutions for Research Use

For biological and chemical assays, this compound is often prepared as stock solutions in solvents such as DMSO or water. The preparation involves careful dissolution and storage conditions to maintain compound stability.

Amount of Compound Volume of Solvent for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 3.1529 0.6306 0.3153
5 mg 15.7644 3.1529 1.5764
10 mg 31.5288 6.3058 3.1529
  • Storage: 2-8 °C, protected from light.
  • Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
  • Stability: Up to 6 months at -80 °C, 1 month at -20 °C.
  • To improve solubility, heating to 37 °C and ultrasonic bath oscillation are recommended.

Detailed Data Table Summarizing Preparation Conditions

Preparation Step Reagents/Conditions Notes Reference
Oxidation of 3-methylindole Sodium periodate, alkaline conditions Forms intermediate for iodination
Conversion to iodide salt Copper(I) iodide Yields this compound
Spiropyran monomer synthesis This compound, 2,3-dihydroxy-5-nitrobenzaldehyde, piperidine, ethanol, 100 °C, 3 h, argon atmosphere Post-reaction filtration and vacuum drying at 40 °C
Stock solution preparation DMSO or water, aliquoted, stored at 2-8 °C, protected from light Heating and ultrasonic bath aid dissolution

Research Findings and Notes on Preparation

  • The compound’s iodide form is stable and can be directly used in further synthetic reactions without extensive purification.
  • The oxidation and iodination steps require careful control of pH and temperature to optimize yield.
  • The compound is commercially available in high purity, facilitating its use in advanced synthetic and biochemical applications.
  • Preparation of stock solutions must consider solubility and stability; thus, temperature control and protection from light are critical.
  • The synthetic route involving 3-methylindole and sodium periodate is well-established and reproducible in research laboratories.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can produce various substituted indoles .

Scientific Research Applications

Biological Research

Fluorescent Probes

5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide is utilized as a fluorescent probe in biological imaging. Its unique structural properties allow it to emit fluorescence upon excitation, making it suitable for tracking biological processes in live cells. Studies have demonstrated its effectiveness in visualizing cellular components and processes such as mitochondrial dynamics and apoptosis .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study published in the Journal of Antimicrobial Chemotherapy highlighted its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents . The mechanism of action is believed to involve disruption of the bacterial cell membrane.

Chemical Synthesis

Organic Synthesis

In organic chemistry, this compound serves as a key intermediate in the synthesis of various indole derivatives. Its ability to participate in electrophilic aromatic substitution reactions allows chemists to create complex molecular architectures with potential pharmaceutical applications .

Photochemical Applications

The compound has been explored for its photochemical properties, particularly in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation makes it a candidate for treating certain cancers. Research indicates that PDT using this compound can selectively target tumor cells while minimizing damage to surrounding healthy tissues .

Material Sciences

Dye-Sensitized Solar Cells (DSSCs)

Recent studies have investigated the use of this compound as a dye in dye-sensitized solar cells. Its strong absorption characteristics in the visible spectrum enhance the efficiency of energy conversion processes. Experimental results show that incorporating this dye into DSSCs can significantly improve their overall performance compared to traditional dyes .

Nanocomposite Materials

The integration of this compound into nanocomposite materials has been studied for its potential to enhance mechanical and thermal properties. Research indicates that composites containing this compound exhibit improved strength and thermal stability, making them suitable for advanced engineering applications .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/References
Biological ResearchFluorescent probesEffective for live cell imaging
Antimicrobial activityActive against various pathogens
Chemical SynthesisOrganic synthesisKey intermediate for indole derivatives
Photodynamic therapySelective targeting of tumor cells
Material SciencesDye-sensitized solar cellsImproved energy conversion efficiency
Nanocomposite materialsEnhanced mechanical properties

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide (CAS: 59223-23-3) is a synthetic organic compound notable for its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.

  • Molecular Formula: C₁₂H₁₆INO
  • Molecular Weight: 317.17 g/mol
  • IUPAC Name: this compound
  • Purity: 95%

This compound exhibits its biological activity primarily through interactions with nucleic acids and proteins. The compound binds to DNA and RNA, leading to alterations in their structural integrity and function. This property makes it useful in various applications such as fluorescent labeling and as a dye in biological assays.

Interaction with Biological Targets

The compound's mechanism includes:

  • Fluorescent Labeling: It is employed for the fluorescent labeling of biological membranes and nucleic acids, enhancing imaging techniques in cellular biology.
  • Antioxidant Activity: It has shown potential antioxidant properties that may protect cells from oxidative stress .

1. Research Applications

This compound is utilized in various fields of biological research:

Application AreaDescription
Molecular Biology Used for staining DNA and RNA to visualize genetic material under UV light
Cell Biology Acts as a fluorescent probe for imaging cellular structures
Analytical Chemistry Serves as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) for detecting cyanide

2. Medical Applications

The compound is being explored for its therapeutic potential:

Medical ApplicationDescription
Drug Delivery Systems Investigated for its role in targeted drug delivery mechanisms
Anticancer Research Studied for potential anticancer properties due to its interaction with cellular components

Case Study 1: Fluorescent Imaging of Biological Membranes

In a study published by researchers at the University of Groningen, this compound was used to successfully label cellular membranes. The compound's fluorescence allowed for real-time observation of membrane dynamics in live cells.

Case Study 2: Detection of Cyanide

Another significant application involved the use of this compound as a selective derivatization reagent for cyanide detection. In complex matrices like blood samples, the compound facilitated accurate quantification of cyanide levels through spectral analysis techniques .

Research Findings

Recent studies have highlighted several critical findings regarding the biological activity of this compound:

  • Antioxidant Potential: Research indicates that the compound can mitigate oxidative stress in human endothelial cells.
  • Fluorescent Properties: Its unique spectral properties make it suitable for various imaging applications in cellular biology.
  • Therapeutic Implications: Ongoing research aims to elucidate its potential roles in cancer therapy and drug delivery systems.

Q & A

Q. What lessons from 3H-indolium dye chemistry apply to optimizing this compound for fluorescence imaging?

  • Methodological Answer : Structural analogs like 3H-Indolium dyes show that planarization of the indole ring and π-extension (e.g., vinyl or aryl substitutions) red-shift emission wavelengths. Solvatochromic studies in DMSO/water mixtures can guide solvent selection for in vitro imaging .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
Reactant of Route 2
5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.